molecular formula C11H17NO B12088818 (2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL

(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL

Cat. No.: B12088818
M. Wt: 179.26 g/mol
InChI Key: XUXBDVIKYGKHEV-LLVKDONJSA-N
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Description

(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL is an organic compound with a chiral center, making it optically active. It belongs to the class of amino alcohols, which are characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to the same carbon atom. This compound is of significant interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL typically involves the following steps:

    Starting Material: The synthesis often begins with the commercially available 4-isopropylbenzaldehyde.

    Reductive Amination: The aldehyde group of 4-isopropylbenzaldehyde is subjected to reductive amination using an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Hydroxylation: The resulting imine is then hydroxylated to introduce the hydroxyl group, forming the desired amino alcohol.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the employment of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the reaction conditions.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, secondary amines, and various substituted derivatives, depending on the specific reaction pathway and conditions.

Scientific Research Applications

(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its role as a ligand in enzyme-catalyzed reactions.

    Medicine: It is investigated for its potential therapeutic properties, such as its use in the development of pharmaceuticals targeting specific receptors or enzymes.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and ionic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL: The enantiomer of the compound, differing in the spatial arrangement of the amino and hydroxyl groups.

    2-Amino-2-phenylethanol: Lacks the isopropyl group, resulting in different chemical and biological properties.

    2-Amino-2-[4-(methyl)phenyl]ethanol: Contains a methyl group instead of an isopropyl group, affecting its reactivity and applications.

Uniqueness

(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL is unique due to its chiral center and the presence of the isopropyl group, which influences its chemical reactivity and biological activity. This makes it a valuable compound in asymmetric synthesis and as a potential therapeutic agent.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(2S)-2-amino-2-(4-propan-2-ylphenyl)ethanol

InChI

InChI=1S/C11H17NO/c1-8(2)9-3-5-10(6-4-9)11(12)7-13/h3-6,8,11,13H,7,12H2,1-2H3/t11-/m1/s1

InChI Key

XUXBDVIKYGKHEV-LLVKDONJSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)[C@@H](CO)N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CO)N

Origin of Product

United States

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